molecular formula C12H17N3O4S B6786796 Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone

Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone

Cat. No.: B6786796
M. Wt: 299.35 g/mol
InChI Key: SSSVFQMQTALCNZ-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone is a complex organic compound featuring a cyclopropyl group, a sulfonyl morpholine moiety, and a methylimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Synthesis of the Methylimidazole Ring: The methylimidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the morpholine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the cyclopropyl group with the sulfonyl morpholine and methylimidazole intermediates under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The methylimidazole ring can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are common in substitution reactions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methylimidazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone is unique due to its combination of a cyclopropyl group, a sulfonyl morpholine moiety, and a methylimidazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-14-7-11(13-8-14)20(17,18)15-4-5-19-10(6-15)12(16)9-2-3-9/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSVFQMQTALCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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